molecular formula C11H23Cl B13505784 5-(Chloromethyl)-2,2-dimethyloctane

5-(Chloromethyl)-2,2-dimethyloctane

Cat. No.: B13505784
M. Wt: 190.75 g/mol
InChI Key: VMHUHPNKBAQRFP-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2,2-dimethyloctane is an organic compound characterized by its unique structure, which includes a chloromethyl group attached to a dimethyloctane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2,2-dimethyloctane typically involves the chloromethylation of 2,2-dimethyloctane. One common method is the reaction of 2,2-dimethyloctane with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally friendly catalysts and solvents is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2,2-dimethyloctane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

    Substitution: Products include substituted amines, ethers, and thioethers.

    Oxidation: Products include alcohols and carboxylic acids.

    Reduction: Products include alkanes and alkenes.

Scientific Research Applications

5-(Chloromethyl)-2,2-dimethyloctane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2,2-dimethyloctane involves its reactivity with nucleophiles due to the presence of the electrophilic chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methyloctane
  • 5-(Chloromethyl)-2,2-dimethylhexane
  • 5-(Chloromethyl)-2,2-dimethylheptane

Uniqueness

5-(Chloromethyl)-2,2-dimethyloctane is unique due to its specific structure, which provides distinct reactivity patterns compared to other similar compounds. The presence of the chloromethyl group and the dimethyloctane backbone allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

IUPAC Name

5-(chloromethyl)-2,2-dimethyloctane

InChI

InChI=1S/C11H23Cl/c1-5-6-10(9-12)7-8-11(2,3)4/h10H,5-9H2,1-4H3

InChI Key

VMHUHPNKBAQRFP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC(C)(C)C)CCl

Origin of Product

United States

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